
7-chloro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
7-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position and a carbonyl group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2,3-dihydroquinolin-4-ol.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: 7-chloro-2,3-dihydroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-chloro-2,3-dihydroquinolin-4(1H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of several derivatives that showed moderate to high antibacterial activity against various pathogens, including strains resistant to conventional antibiotics .
Antimalarial Properties
The compound has been investigated for its antimalarial effects. Several derivatives demonstrated potent activity against Plasmodium falciparum, with IC50 values indicating effectiveness at low concentrations (below 50 μM for some compounds) . The mechanism involves interference with the parasite's metabolic processes, suggesting potential as a lead compound for new antimalarial drugs.
Anticancer Activity
This compound has shown promise in cancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cells . The compound's effectiveness varies among different cancer types, with specific derivatives exhibiting selectivity towards certain cell lines.
Comparative Analysis of Derivatives
Compound | Key Features | Biological Activity |
---|---|---|
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | Methyl substitution enhances reactivity | Anticancer and enzyme inhibition |
7-Chloroquinoline derivatives | Varied substitutions lead to diverse biological effects | Antimicrobial and antimalarial |
6-Chloro-2,3-dihydroquinolin-4(1H)-one | Lacks methyl substitution; distinct properties | Potential for different interactions |
Case Study 1: Antimalarial Efficacy
A study focused on synthesizing new derivatives of 7-chloroquinoline using ultrasound irradiation reported high antimalarial activity in several compounds with IC50 values below 50 μM against P. falciparum. The research emphasized the efficiency of the synthetic route and the potential for developing new antimalarial agents .
Case Study 2: Anticancer Potential
Another investigation evaluated the anticancer effects of various derivatives against multiple cancer cell lines. Compounds derived from this compound showed selective cytotoxicity towards MCF-7 cells while maintaining lower toxicity towards normal cells, indicating a promising therapeutic index .
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: Lacks the chlorine atom at the 7th position.
2,3-dihydroquinolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
7-chloroquinoline: Lacks the carbonyl group at the 4th position.
Uniqueness
7-chloro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the carbonyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
7-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom at the 7-position and a carbonyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
- Molecular Formula : C9H8ClN
- Molecular Weight : Approximately 175.62 g/mol
- Structure : The bicyclic structure contributes to its chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. These interactions can lead to:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis and interference with DNA replication.
- Anticancer Activity : Inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from this compound showed IC50 values indicating significant growth inhibition (Table 1).
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HCT116 (Colon) | 6.76 |
This compound | MCF-7 (Breast) | 14.68 |
This compound | HeLa (Cervical) | 14.53 |
These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic protein expression.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Studies report moderate to high activity levels with IC50 values below 100 μM for several derivatives:
Compound | IC50 (µM) |
---|---|
Compound A | <50 |
Compound B | <100 |
Compound C | <75 |
These results indicate that modifications to the quinoline structure can enhance antimalarial efficacy.
Case Studies and Research Findings
- Synthesis and Optimization : Research has focused on synthesizing derivatives of this compound to optimize its biological activity. Various synthetic pathways have been explored to enhance its pharmacological properties while maintaining efficacy against target pathogens or cancer cells .
- Mechanistic Studies : Molecular docking studies have been employed to understand the interactions between this compound and its biological targets. These studies reveal how the compound binds to specific enzymes or receptors involved in disease processes .
- Comparative Analysis : When compared with similar compounds lacking the chlorine atom or carbonyl group, such as quinolin-4-one or 2,3-dihydroquinolin-4(1H)-one, it was found that the presence of these functional groups significantly enhances biological activity .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-chloro-2,3-dihydroquinolin-4(1H)-one?
- Methodological Answer : Two prominent methods are:
- Solid-Phase Synthesis : Anthranilates and bromoketones are key synthons. Primary amines immobilized on an acid-cleavable BAL linker undergo acylation, followed by bromoketone cyclization .
- Microwave-Assisted Synthesis : A mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one with InCl₃ catalyst under microwave irradiation (360 W, 5 min) yields the compound efficiently (63%) .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon frameworks .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1663 cm⁻¹, NH/OH stretches at 3200–3447 cm⁻¹) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for derivatives) .
- X-ray Crystallography : Resolves dihedral angles and π-π stacking interactions (e.g., centroid-to-centroid distance of 3.94 Å in dimers) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?
- Methodological Answer :
- Catalyst Selection : InCl₃ (20 mol%) under microwave irradiation reduces reaction time (5 min vs. hours) and improves yield .
- Solvent Systems : Dichloromethane/di-isopropylether mixtures enhance crystallization purity .
- Temperature Control : Microwave heating (240–300°C) minimizes side reactions compared to conventional reflux .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., hydrazone, oxadiazole) to the quinolinone core to assess antimicrobial potency .
- In Vitro Assays : Test against bacterial strains (e.g., Mycobacterium tuberculosis) via minimum inhibitory concentration (MIC) measurements .
- Computational Modeling : Dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity .
Q. How can data contradictions in synthesis yields or biological activities be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., InCl₃ vs. contaminated batches) and solvent dryness .
- Analytical Validation : Use HPLC to detect impurities (<2%) that may skew biological results .
- Meta-Analysis : Compare literature protocols (e.g., silica gel vs. Aliquat-336 in demethylation steps) to identify critical variables .
Q. Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for reactions involving HCl or bromoketones (acute toxicity: Category 4) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., from Cl⁻ release) before disposal .
Q. How can regioselectivity challenges in quinolinone functionalization be addressed?
- Methodological Answer :
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLTZTRNTRXTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176007 | |
Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-15-2 | |
Record name | 7-Chloro-2,3-dihydro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21617-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21617-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2,3-dihydro-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3-dihydro-4-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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